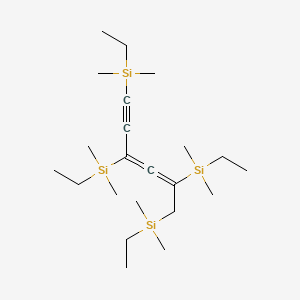
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to a hexadien-1-yne backbone
Preparation Methods
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- typically involves multiple steps, starting with the preparation of the hexadien-1-yne backbone. This can be achieved through various organic reactions, such as the coupling of appropriate alkyne and diene precursors under controlled conditions. The subsequent introduction of ethyldimethylsilyl groups is usually carried out using silylation reagents like chlorodimethylsilane in the presence of a base .
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The ethyldimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran (THF) or dichloromethane, and temperature control to ensure optimal reaction rates and selectivity .
Scientific Research Applications
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: The compound’s unique structure allows it to be used in the development of novel biomolecules and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Mechanism of Action
The mechanism by which Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- exerts its effects involves the interaction of its silicon atoms with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .
Comparison with Similar Compounds
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- can be compared with other similar compounds, such as:
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisilane: Another organosilicon compound with applications in organic synthesis and materials science.
Trimethylsilylacetylene: A compound used in the synthesis of silicon-containing polymers and as a reagent in organic reactions.
The uniqueness of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- lies in its complex structure, which provides multiple reactive sites and allows for the formation of diverse products in chemical reactions .
Properties
CAS No. |
61227-84-7 |
|---|---|
Molecular Formula |
C22H46Si4 |
Molecular Weight |
422.9 g/mol |
InChI |
InChI=1S/C22H46Si4/c1-13-23(5,6)18-17-21(25(9,10)15-3)19-22(26(11,12)16-4)20-24(7,8)14-2/h13-16,20H2,1-12H3 |
InChI Key |
BDIPUZRCNPTSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CC(=C=C(C#C[Si](C)(C)CC)[Si](C)(C)CC)[Si](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


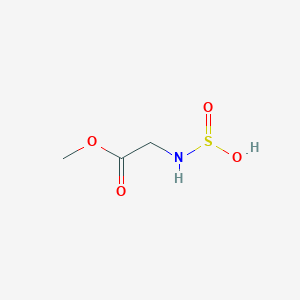
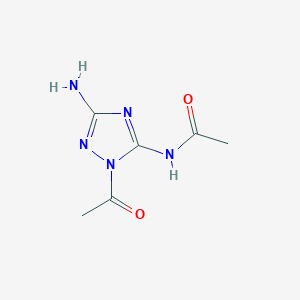
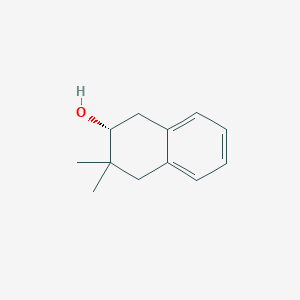
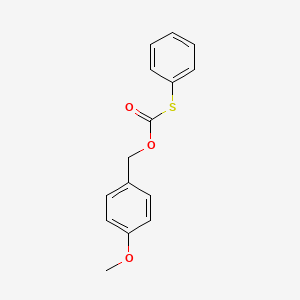
methanol](/img/structure/B13810488.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
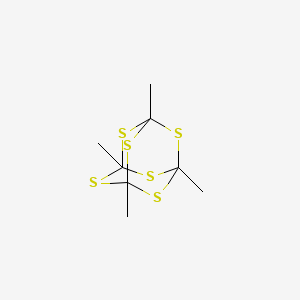
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
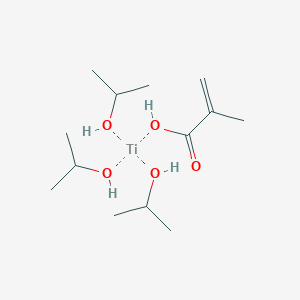
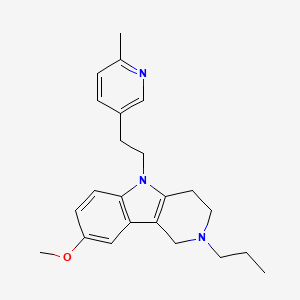
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
